
N-Acetyl-cholera toxin peptide 3-amide
Description
N-Acetyl-cholera toxin peptide 3-amide is a synthetic derivative of the cholera toxin B subunit (CTB), a critical component of Vibrio cholerae’s virulence machinery. This peptide is chemically modified with an N-terminal acetyl group and a C-terminal amidation to enhance stability and bioavailability. It is frequently utilized in immunological studies to investigate toxin-receptor interactions, epitope mapping, and vaccine development due to its ability to mimic structural motifs of the native toxin .
Properties
CAS No. |
132177-90-3 |
---|---|
Molecular Formula |
C71H118N22O24 |
Molecular Weight |
1663.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
InChI Key |
DEDCJMYTEFOQMA-IWIMAGCOSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
sequence |
VEVPGSQXIDSQKKA |
Synonyms |
N-Ac-CTP3-amide N-acetyl-cholera toxin (50-64)-3-amide N-acetyl-cholera toxin (50-64)-amide N-acetyl-cholera toxin peptide 3-amide |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with the selection of a Rink Amide MBHA resin, which ensures C-terminal amidation upon cleavage. This resin, with a loading capacity of 0.33–0.35 mmol/g, is pre-swelled in dimethylformamide (DMF) for 2 hours to enhance reactivity. The first amino acid, typically Fmoc-protected, is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and N,N-diisopropylethylamine (DIPEA) in a 5:10 molar ratio. For cholera toxin peptide 3, which corresponds to residues 50–64 of the B subunit (VEVPGSQHIDSQKKA), sequential coupling of Fmoc-amino acids follows.
Sequential Coupling and Deprotection
Each coupling step employs a 5-fold excess of Fmoc-amino acids, except for glycosylated or sterically hindered residues, which require a 2-fold excess and extended reaction times (12 hours). Piperidine (20% in DMF) is used for Fmoc deprotection, with three 3-minute washes to ensure complete removal. The use of HCTU over other coupling reagents like HATU or PyBOP is preferred due to its higher coupling efficiency in DMF, particularly for bulky residues.
N-Terminal Acetylation Methodologies
On-Resin Acetylation
After final Fmoc deprotection, the N-terminal amine is acetylated using acetic anhydride (2.1 equivalents) and triethylamine (4.1 equivalents) in acetonitrile at 0°C. This method achieves >95% acetylation efficiency while minimizing side reactions such as aspartimide formation. Comparative studies show that cooling to -10°C during reagent addition reduces impurities by 15%.
Solution-Phase Acetylation
For peptides requiring post-cleavage modification, acetylation is performed in a mixture of TFA:H2O:TIS (95:2.5:2.5) with 10% acetic anhydride. However, this approach yields 10–15% lower purity compared to on-resin methods due to competing side reactions at the C-terminus.
C-Terminal Amidation Strategies
Rink Amide Resin-Based Amidation
Using Rink Amide resin eliminates the need for post-synthetic amidation, as cleavage with TFA directly yields the C-terminal amide. This method is preferred for its simplicity and high yields (75–85%).
Post-Cleavage Amidation
Alternative approaches involve converting C-terminal esters to amides using ammonium hydroxide. For example, di-N-acetylcystine dimethylester treated with NH4OH at room temperature forms the amide in 68% yield. However, this method requires additional purification steps to remove methyl ester hydrolysis byproducts.
Purification and Characterization
Ether Precipitation and Lyophilization
Post-cleavage, the peptide is precipitated in cold diethyl ether, washed twice, and lyophilized to a white foam. This step achieves 80–90% recovery, with impurities primarily comprising truncated sequences (<5%).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile resolves the target peptide from impurities. For N-acetyl-cholera toxin peptide 3-amide, a retention time of 12.3 minutes is typical under these conditions.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1763.8 Da; calculated: 1763.9 Da). Discrepancies >0.1% indicate incomplete acetylation or oxidation.
Comparative Analysis of Synthesis Routes
Parameter | On-Resin Acetylation | Post-Cleavage Amidation |
---|---|---|
Yield | 85% | 68% |
Purity (HPLC) | 97% | 82% |
Side Products | <3% truncated sequences | 12% ester hydrolysis |
Scalability | High | Moderate |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-cholera toxin peptide 3-amide undergoes various chemical reactions, including:
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Dehydration: Thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) are used as dehydrating agents.
Major Products:
Hydrolysis: Carboxylic acid and amine.
Reduction: Amine.
Dehydration: Nitrile.
Scientific Research Applications
N-Acetyl-cholera toxin peptide 3-amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Acetyl-cholera toxin peptide 3-amide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. It may also interact with receptors or other proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and biochemical properties of N-acetyl-cholera toxin peptide 3-amide can be contextualized by comparing it to other toxin-derived peptides and synthetic analogs. Below is a structured analysis based on parameters such as molecular modifications, functional efficacy, and applications.
Table 1: Comparative Analysis of Toxin-Derived Peptides
Key Findings:
Structural Modifications : Unlike the cyclic PnPP-19 peptide , this compound relies on acetylation and amidation for stability. These modifications prevent enzymatic degradation while preserving key epitopes for antibody recognition .
Functional Efficacy: While the native CTB exhibits superior immunogenicity, the synthetic peptide’s smaller size and stability make it advantageous for targeted studies requiring prolonged exposure in vitro.
Epitope Specificity : Similar to strategies in Figure 7 of , this peptide’s design incorporates reactive epitopes that elicit antibodies capable of neutralizing the parent toxin, a feature shared with other epitope-focused vaccines .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.